1-butyl-2-(chloromethyl)-N,N-diethyl-1H-benzimidazole-5-sulfonamide
Description
1-Butyl-2-(chloromethyl)-N,N-diethyl-1H-benzimidazole-5-sulfonamide is a benzimidazole derivative featuring a sulfonamide group at position 5, a chloromethyl substituent at position 2, and an N,N-diethyl moiety on the sulfonamide. This compound belongs to a broader class of benzimidazole sulfonamides, which are recognized for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .
The chloromethyl group at position 2 serves as a reactive site for further chemical modifications, while the diethyl sulfonamide contributes to steric and electronic effects that may modulate target binding or solubility. Structural analogs of this compound often vary in substituents at positions 1, 2, and 5, leading to differences in biological potency and physicochemical properties.
Properties
IUPAC Name |
1-butyl-2-(chloromethyl)-N,N-diethylbenzimidazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O2S/c1-4-7-10-20-15-9-8-13(11-14(15)18-16(20)12-17)23(21,22)19(5-2)6-3/h8-9,11H,4-7,10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLFXKNFSRGPCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)S(=O)(=O)N(CC)CC)N=C1CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-2-(chloromethyl)-N,N-diethyl-1H-benzimidazole-5-sulfonamide typically involves multiple steps. One common method includes the alkylation of benzimidazole with butyl chloride, followed by the introduction of the chloromethyl group through a chloromethylation reaction. The final step involves the sulfonation of the benzimidazole ring to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1-butyl-2-(chloromethyl)-N,N-diethyl-1H-benzimidazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Antiviral Activity
Benzimidazole derivatives, including 1-butyl-2-(chloromethyl)-N,N-diethyl-1H-benzimidazole-5-sulfonamide, have shown promising antiviral properties. Recent studies have highlighted their effectiveness against various viruses:
- Bovine Viral Diarrhea Virus (BVDV) : Compounds similar to this compound have been reported to exhibit antiviral activity against BVDV, with effective concentrations noted in the micromolar range .
Antitumor Activity
Research indicates that benzimidazole derivatives possess antitumor properties. For instance, derivatives have been synthesized that demonstrate significant cytotoxic effects against various cancer cell lines, including:
- A549 (lung carcinoma) , HCT-116 (colon carcinoma) , and MCF-7 (breast carcinoma) cells. These compounds showed comparable efficacy to standard chemotherapeutic agents like doxorubicin .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory potential. Studies have shown that certain benzimidazole derivatives can inhibit cyclooxygenase enzymes (COX), which are key players in inflammatory processes:
- Inhibition of COX Enzymes : Specific derivatives demonstrated IC50 values in the nanomolar range against COX-1 and COX-2, indicating their potential as anti-inflammatory agents .
Case Study 1: Antiviral Efficacy
In a study examining a series of benzimidazole derivatives, compounds were screened for their antiviral activity against BVDV. Among them, certain derivatives exhibited EC50 values as low as 1.11 mM, indicating strong antiviral potential .
Case Study 2: Cytotoxicity Profiles
A systematic evaluation of various benzimidazole derivatives revealed that specific substitutions on the benzimidazole ring significantly enhanced cytotoxicity against human cancer cell lines. One derivative showed IC50 values comparable to established chemotherapeutics .
Mechanism of Action
The mechanism of action of 1-butyl-2-(chloromethyl)-N,N-diethyl-1H-benzimidazole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect cellular functions.
Comparison with Similar Compounds
Structural Analogues of Benzimidazole Sulfonamides
Key structural analogs and their distinguishing features are summarized below:
Key Observations:
- Substituent Effects :
- The chloromethyl group in the target compound contrasts with the 4-fluorophenyl group in the antifungal analog , which highlights how electron-withdrawing groups at position 2 influence bioactivity.
- Sulfonamide Variations : Replacing the diethyl sulfonamide with a morpholine sulfonyl group (as in ) may enhance water solubility due to morpholine’s polar nature.
- Biological Activity :
- The carbonitrile-substituted analog () shows specific antifungal activity, whereas sulfonamide derivatives (e.g., ) are linked to broader therapeutic applications, including antiviral and anticancer effects.
Biological Activity
1-butyl-2-(chloromethyl)-N,N-diethyl-1H-benzimidazole-5-sulfonamide is a compound belonging to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships, and relevant case studies.
- Molecular Formula : C16H24ClN3O2S
- Molecular Weight : 357.9 g/mol
- CAS Number : 730997-79-2
Biological Activity Overview
Benzimidazole derivatives have been extensively studied for their pharmacological properties. The presence of various functional groups in these compounds significantly influences their biological activities, including:
- Antiviral Activity : Benzimidazole derivatives exhibit promising activity against various viral infections.
- Antimicrobial Properties : They demonstrate effectiveness against a range of bacterial and fungal pathogens.
- Antitumor Effects : Some derivatives show potential in inhibiting tumor growth and proliferation.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets, including:
- Enzymatic Inhibition : The compound may inhibit enzymes critical for pathogen survival or tumor growth.
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
Structure-Activity Relationship (SAR)
The structure of benzimidazole derivatives plays a crucial role in determining their biological activity. Key factors include:
- Substituents on the Benzimidazole Ring : Variations in substituents can enhance or diminish activity.
- Chloromethyl Group : This specific functional group is often linked to increased antimicrobial potency.
Antimicrobial Activity
A study focused on synthesizing and evaluating a series of 2-chloromethyl-benzimidazole derivatives indicated that compounds similar to 1-butyl-2-(chloromethyl)-N,N-diethyl exhibited significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 25 to 62.5 µg/ml against tested strains, demonstrating competitive efficacy compared to standard antibiotics like ciprofloxacin and norfloxacin .
Antiviral Effects
Research has highlighted the antiviral potential of benzimidazole derivatives. For instance, N-butyl-benzimidazole was shown to possess antiviral properties, suggesting that structural modifications could enhance efficacy against specific viruses .
Antitumor Properties
In vitro studies have shown that certain benzimidazole derivatives possess antitumor activity through mechanisms such as apoptosis induction in cancer cells. The structural modifications in compounds like 1-butyl-2-(chloromethyl)-N,N-diethyl could lead to enhanced cytotoxicity against various cancer cell lines .
Data Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for preparing 1-butyl-2-(chloromethyl)-N,N-diethyl-1H-benzimidazole-5-sulfonamide, and what critical reaction parameters influence yield and purity?
- Methodology : Synthesis typically involves sulfonylation of a benzimidazole precursor. For example, reacting 2-n-butyl-5-chloro-1H-benzimidazole with a sulfonyl chloride derivative (e.g., 2,4-dimethylbenzenesulfonyl chloride) in the presence of triethylamine as a base. Critical parameters include:
- Stoichiometric ratios : Excess sulfonyl chloride ensures complete substitution.
- Temperature : Ambient to 50°C minimizes side reactions.
- Purification : Chromatography or fractional crystallization isolates positional isomers (e.g., 5- vs. 6-sulfonamide derivatives) .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure and regiochemistry of this compound?
- Techniques :
- ¹H NMR : Identifies substituent positions via coupling patterns (e.g., diethyl groups at N,N-positions show distinct splitting).
- X-ray crystallography : Resolves regiochemistry unambiguously by determining bond angles (e.g., ~86° between benzimidazole and sulfonyl-substituted benzene planes) and spatial arrangements. Crystallographic disorder analysis can quantify isomer ratios (e.g., 0.759:0.241 for 5- vs. 6-chloro derivatives) .
Q. What biological activities are associated with benzimidazole-sulfonamide hybrids, and how do structural modifications influence these properties?
- Activities : Sulfonamide derivatives exhibit anticancer, antiviral, and anti-inflammatory potential. The diethyl group enhances lipophilicity, improving membrane permeability, while the chloromethyl group may act as an alkylating agent.
- SAR Insights : Substituting the butyl chain with shorter/longer alkyls alters metabolic stability, and replacing chlorine with other halogens modulates electrophilicity .
Advanced Research Questions
Q. How can researchers address regioselectivity challenges during the sulfonylation of benzimidazole derivatives to minimize isomer formation?
- Strategies :
- Steric effects : Use bulky sulfonyl chlorides (e.g., 2,4,6-trimethylbenzenesulfonyl chloride) to favor substitution at less hindered positions.
- Electronic effects : Electron-withdrawing groups on benzimidazole direct sulfonylation to specific nitrogen atoms.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) stabilize transition states for kinetic control .
Q. What methodologies are recommended for analyzing contradictory biological activity data across structurally similar sulfonamide derivatives?
- Approach :
- Systematic SAR studies : Vary substituents (e.g., alkyl chains, halogens) and correlate with bioassay results.
- Computational modeling : Molecular docking identifies binding mode variations (e.g., diethyl groups disrupting hydrogen bonds with target proteins).
- Data reconciliation : Use statistical tools (e.g., PCA) to isolate structural features responsible for activity discrepancies .
Q. How can computational chemistry aid in predicting the pharmacokinetic properties and potential off-target effects of this compound?
- Tools :
- QSAR models : Predict logP, solubility, and metabolic stability (e.g., SwissADME).
- Molecular dynamics (MD) : Simulate interactions with off-target proteins (e.g., cytochrome P450 enzymes).
- Free energy calculations : Estimate binding affinities to prioritize derivatives for synthesis .
Q. What experimental designs are optimal for resolving structural ambiguities in benzimidazole-sulfonamide derivatives with positional isomerism?
- Design :
- Combined NMR/X-ray analysis : ¹H-¹³C HMBC confirms long-range couplings, while X-ray resolves spatial arrangements.
- Dynamic NMR : Detects slow interconversion of isomers at elevated temperatures.
- Crystallographic refinement : Multi-component modeling quantifies disorder ratios (e.g., 75.9% 6-chloro vs. 24.1% 5-chloro isomers) .
Methodological Considerations
- Synthesis : Optimize reaction time and workup procedures to prevent hydrolysis of the chloromethyl group.
- Data interpretation : Cross-validate NMR assignments with DEPT-135 and HSQC to avoid misassigning overlapping signals.
- Advanced characterization : Pair mass spectrometry (HRMS) with isotopic labeling to confirm molecular formulas in complex mixtures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
